molecular formula C19H17FN2O5 B13790711 1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13790711
M. Wt: 372.3 g/mol
InChI Key: FTDYLYAKUKVXJE-UHFFFAOYSA-N
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Description

1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluoroanilino group, an oxoethoxy linkage, and a pyrrolidine carboxylic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-hydroxybenzaldehyde to produce the desired oxoethoxy linkage. The final step involves the cyclization of the intermediate with pyrrolidine-3-carboxylic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroanilino group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The oxoethoxy linkage and pyrrolidine carboxylic acid moiety may contribute to the compound’s ability to modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid stands out due to its complex structure, which allows it to participate in a wider range of chemical reactions and interact with various biological targets. Its unique combination of functional groups makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H17FN2O5

Molecular Weight

372.3 g/mol

IUPAC Name

1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H17FN2O5/c20-15-3-1-2-4-16(15)21-17(23)11-27-14-7-5-13(6-8-14)22-10-12(19(25)26)9-18(22)24/h1-8,12H,9-11H2,(H,21,23)(H,25,26)

InChI Key

FTDYLYAKUKVXJE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F)C(=O)O

Origin of Product

United States

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